molecular formula C18H19N3O4 B5608366 4-methyl-3-nitro-N'-(4-propoxybenzylidene)benzohydrazide

4-methyl-3-nitro-N'-(4-propoxybenzylidene)benzohydrazide

Cat. No. B5608366
M. Wt: 341.4 g/mol
InChI Key: BBSVREAVIVDASD-XDHOZWIPSA-N
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Description

Benzohydrazides and their derivatives are a class of organic compounds that have garnered interest for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. These compounds are characterized by their benzohydrazide functional group, which contributes to their distinct chemical behaviors and interactions.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the reaction of benzoyl chloride with hydrazine, followed by various condensation reactions with aldehydes or ketones to introduce different substituents into the molecule (Lei et al., 2011). For example, compounds such as 4-chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide and its analogs have been synthesized and characterized, demonstrating the versatility of this approach in generating a wide range of derivatives with varied functional groups.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often determined using single crystal X-ray diffraction, which reveals their crystalline organization and molecular geometry. These compounds typically exhibit planar configurations around the hydrazone moiety, facilitating the formation of hydrogen bonds and π-π stacking interactions that stabilize their crystal structures (Lei et al., 2011).

properties

IUPAC Name

4-methyl-3-nitro-N-[(E)-(4-propoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-3-10-25-16-8-5-14(6-9-16)12-19-20-18(22)15-7-4-13(2)17(11-15)21(23)24/h4-9,11-12H,3,10H2,1-2H3,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSVREAVIVDASD-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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